3,4-Diaminobenzyl alcohol dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H12Cl2N2O |
|---|---|
Molecular Weight |
211.09 g/mol |
IUPAC Name |
(3,4-diaminophenyl)methanol;dihydrochloride |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6-2-1-5(4-10)3-7(6)9;;/h1-3,10H,4,8-9H2;2*1H |
InChI Key |
FEEVEFUWQDGMKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)N.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,4 Diaminobenzyl Alcohol Dihydrochloride
Catalytic Hydrogenation Pathways from Nitro-Substituted Precursors
Catalytic hydrogenation of nitro-aromatic compounds represents a primary and widely utilized strategy for the synthesis of aromatic amines due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. The development of selective and robust catalytic systems is paramount for the successful synthesis of 3,4-Diaminobenzyl alcohol dihydrochloride (B599025) from various nitro-substituted precursors.
Reduction of 4-Amino-3-nitrobenzyl Alcohol
A direct and efficient route to 3,4-Diaminobenzyl alcohol involves the catalytic hydrogenation of 4-Amino-3-nitrobenzyl alcohol. This method is advantageous as it involves the selective reduction of a single nitro group to an amine.
A common and effective catalyst for this transformation is Raney Nickel. In a typical procedure, 4-Amino-3-nitrobenzyl alcohol is hydrogenated in a solvent such as tetrahydrofuran (B95107) using a Raney Nickel catalyst. prepchem.com The reaction is generally carried out under a hydrogen atmosphere at a pressure of around 40 psi and at room temperature. The progress of the reaction is monitored by the uptake of hydrogen, with the theoretical amount being 3 moles of hydrogen per mole of the nitro compound. prepchem.com Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 3,4-Diaminobenzyl alcohol.
| Precursor | Catalyst | Solvent | Pressure (psi) | Temperature | Product |
| 4-Amino-3-nitrobenzyl alcohol | Raney Nickel | Tetrahydrofuran | 40 | Room Temperature | 3,4-Diaminobenzyl alcohol |
Reduction of 3-Nitro-4-aminobenzaldehyde
The synthesis of 3,4-Diaminobenzyl alcohol from 3-Nitro-4-aminobenzaldehyde presents a more complex challenge due to the presence of two reducible functional groups: a nitro group and an aldehyde. The selective reduction of the nitro group in the presence of an aldehyde is a key consideration.
A two-step approach is often employed. First, the nitro group is selectively reduced to an amine. This can be achieved using various chemoselective reduction systems. For instance, reagents like stannous chloride (SnCl₂) in a non-acidic medium have been shown to selectively reduce aromatic nitro compounds without affecting other reducible groups like aldehydes. stackexchange.com Alternatively, certain catalytic systems, such as nickel-catalyzed hydrosilylation, have demonstrated high chemoselectivity for the reduction of nitro groups to primary amines in the presence of sensitive functionalities, including aldehydes. rsc.org
Once the 3,4-Diaminobenzaldehyde is formed, the aldehyde group can be subsequently reduced to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). This reagent is known to effectively reduce aldehydes and ketones without affecting other functional groups like amines. jsynthchem.comoxinst.com This two-step pathway allows for the controlled synthesis of 3,4-Diaminobenzyl alcohol from 3-Nitro-4-aminobenzaldehyde.
| Step | Precursor | Reagent/Catalyst | Key Transformation | Intermediate/Product |
| 1 | 3-Nitro-4-aminobenzaldehyde | SnCl₂ or Ni(acac)₂/PMHS | Selective nitro group reduction | 3,4-Diaminobenzaldehyde |
| 2 | 3,4-Diaminobenzaldehyde | Sodium Borohydride (NaBH₄) | Aldehyde reduction | 3,4-Diaminobenzyl alcohol |
Optimization of Heterogeneous Catalysis Systems (e.g., Raney Nickel)
The efficiency and selectivity of catalytic hydrogenation reactions are highly dependent on the catalyst system employed. For the reduction of nitro-substituted precursors to 3,4-Diaminobenzyl alcohol, optimization of heterogeneous catalysts like Raney Nickel is crucial.
Several strategies can be employed to enhance the performance of Raney Nickel and other heterogeneous catalysts:
Promoters and Modifiers: The activity and selectivity of Raney Nickel can be significantly improved by the addition of promoters. For instance, the inclusion of iron in the nickel-aluminum alloy can create a more active catalyst that also suppresses the formation of by-products. organic-chemistry.org Vanadium compounds can also be used as promoters to prevent the accumulation of hydroxylamine (B1172632) intermediates, which can lead to the formation of colored impurities.
Bimetallic Nanoparticles: The use of bimetallic nanoparticles, such as copper/nickel, can lead to synergistic effects, resulting in higher catalytic activity compared to the individual metals. rsc.org These alloyed catalysts can offer improved selectivity and reaction rates for the hydrogenation of nitroaromatics.
Catalyst Support and Surface Modification: The choice of catalyst support and modification of the catalyst surface can influence the reaction outcome. For example, modifying Raney Nickel with silica (B1680970) can enhance the selectivity of hydrogenation reactions by facilitating the desorption of the product from the catalyst surface, thereby preventing over-hydrogenation. rsc.org
Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is essential for achieving high yields and purity. For instance, lower hydrogen pressures are sometimes employed to improve the selectivity of the reduction of a nitro group in the presence of other reducible functionalities.
| Optimization Strategy | Example | Effect |
| Promoters | Iron in Raney Nickel | Increased activity, suppressed by-products organic-chemistry.org |
| Bimetallic Catalysts | Copper/Nickel nanoparticles | Higher catalytic activity rsc.org |
| Surface Modification | Silica-coated Raney Nickel | Enhanced selectivity rsc.org |
| Reaction Conditions | Low hydrogen pressure | Improved chemoselectivity |
Reduction Strategies from Carboxylic Acid and Ester Derivatives
An alternative synthetic approach to 3,4-Diaminobenzyl alcohol involves the reduction of corresponding carboxylic acid or ester derivatives. These methods often utilize powerful reducing agents and may require the use of protecting groups to prevent unwanted side reactions with the amine functionalities.
Conversion from Ethyl 3,4-Diaminobenzoate
The conversion of Ethyl 3,4-Diaminobenzoate to 3,4-Diaminobenzyl alcohol requires the reduction of the ester functional group to a primary alcohol. Strong reducing agents are typically necessary for this transformation.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. jsynthchem.comchemistrytalk.orggoogle.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere. The ester is added to a suspension of LiAlH₄, and the reaction mixture is stirred, often at room temperature or with gentle heating. Following the complete reduction of the ester, the reaction is carefully quenched with water and/or an aqueous acid to decompose the excess hydride and the aluminum salts, leading to the formation of the desired 3,4-Diaminobenzyl alcohol. It is important to note that LiAlH₄ is a highly reactive reagent and must be handled with appropriate safety precautions. chemistrytalk.org
| Precursor | Reducing Agent | Solvent | Key Transformation | Product |
| Ethyl 3,4-Diaminobenzoate | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Ester reduction to primary alcohol | 3,4-Diaminobenzyl alcohol |
Innovations in Protecting Group Strategies for Amine Functionalities
When performing reductions on molecules containing amine functionalities, such as the conversion of Ethyl 3,4-Diaminobenzoate, the acidic protons of the amines can react with strong hydride reagents like LiAlH₄. This can lead to the consumption of the reducing agent and potential side reactions. To circumvent this, protecting group strategies are often employed. organic-chemistry.org
The amine groups can be temporarily converted into a less reactive form, such as a carbamate (B1207046) or an amide, which is stable to the reduction conditions. Common protecting groups for amines include:
tert-Butoxycarbonyl (Boc): This group is introduced by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable to many reaction conditions but can be readily removed with acid. organic-chemistry.org
Carbobenzyloxy (Cbz): This protecting group is installed using benzyl (B1604629) chloroformate. It is stable to a wide range of conditions and is typically removed by catalytic hydrogenolysis. semanticscholar.org
The concept of orthogonal protection is particularly innovative in this context. researchgate.net This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. For instance, one amine could be protected with a Boc group (acid-labile) and the other with a Cbz group (hydrogenolysis-labile). This allows for the selective deprotection and subsequent modification of each amine group independently, offering greater synthetic flexibility.
| Protecting Group | Reagent for Protection | Conditions for Removal |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) organic-chemistry.org |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate | Catalytic Hydrogenolysis semanticscholar.org |
Stereochemical Control in the Synthesis of Chiral Analogs
Achieving stereochemical control is crucial for synthesizing chiral analogs of diaminobenzyl alcohol, as the biological activity of molecules often depends on their specific three-dimensional arrangement. Chiral amino alcohols are vital structural components in many biologically active molecules. Both biocatalytic and chemocatalytic methods have been developed to achieve high levels of enantioselectivity.
Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) and transaminases, offers a powerful and green approach to producing single-enantiomer compounds. Enzyme-catalyzed reactions are highly enantioselective and regioselective, and they operate under mild conditions, which prevents problems like racemization or rearrangement. ADHs are particularly useful for the enantioselective reduction of ketones to produce chiral alcohols. Specific ADHs can produce either the (R)- or (S)-enantiomer of the desired alcohol with high conversion rates and excellent enantiomeric excess (ee). For example, the reduction of α-nitroketones using certain commercial ADHs can yield chiral β-nitroalcohols, which are precursors to chiral β-aminoalcohols, with ee values often in the range of 92–99%.
Multi-step biocatalytic cascades have also been designed to synthesize complex chiral amino alcohols from simple, inexpensive starting materials. These one-pot systems can involve several enzymes, such as transaminases and transketolases, working in sequence to build chiral centers with high precision.
In the realm of chemical synthesis, asymmetric methods are employed to control stereochemistry. This can involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For instance, a radical relay chaperone strategy has been developed for the enantio- and regio-selective β-C–H amination of alcohols. This method uses a chiral copper catalyst in conjunction with a photocatalyst to generate and control a radical intermediate, leading to the formation of chiral β-amino alcohols. Another strategy is stereodivergent synthesis, which allows for the selective formation of different stereoisomers from the same starting material by simply changing the chirality of the catalyst. This has been demonstrated in the synthesis of homoallylic alcohols using chiral phosphoric acid catalysts, where pairing the chirality of the reagent and the catalyst dictates the stereochemical outcome. Dynamic kinetic resolution (DKR) is another powerful technique that combines the enzymatic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.
The table below highlights different methodologies for achieving stereochemical control in the synthesis of chiral alcohols and amines.
| Methodology | Catalyst/Reagent Type | Key Features | Typical Enantiomeric Excess (ee %) |
|---|---|---|---|
| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions. | >90 |
| Biocatalytic Cascades | Multiple enzymes (e.g., transaminases) | Synthesis of complex molecules from simple precursors in one pot. | High |
| Asymmetric C–H Amination | Chiral Copper Catalyst/Photocatalyst | Direct functionalization of C-H bonds with stereocontrol. | High |
| Stereodivergent Synthesis | Chiral Phosphoric Acids | Access to different stereoisomers from the same precursor by catalyst choice. | Excellent |
| Dynamic Kinetic Resolution (DKR) | Enzyme + Racemization Catalyst | Potential for quantitative yield of a single enantiomer. | High (e.g., 71-95) |
Chemical Transformations and Reaction Pathways of 3,4 Diaminobenzyl Alcohol Dihydrochloride
Reactivity of Aromatic Amino Groups
The aromatic amino groups in 3,4-diaminobenzyl alcohol are nucleophilic centers that readily participate in a variety of chemical transformations. Their reactivity is fundamental to the derivatization and construction of more complex molecular architectures.
Derivatization via N-Alkylation and N-Acylation Reactions
The amino groups of 3,4-diaminobenzyl alcohol can be functionalized through N-alkylation and N-acylation reactions. These transformations are essential for the introduction of diverse substituents, which can modulate the compound's physical, chemical, and biological properties.
N-Alkylation can be achieved through several methods, including reactions with alkyl halides or reductive amination. A selective mono-N-alkylation of amino alcohols can be challenging due to the potential for multiple alkylations. However, methods utilizing chelation with reagents like 9-BBN have proven effective for achieving mono-N-alkylation in related amino alcohols. Another sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which employs catalysts, including those based on non-noble metals like manganese, to facilitate the N-alkylation of amines with alcohols, producing water as the only byproduct.
| Alkylation Method | Reagents | Key Features |
| Reaction with Alkyl Halides | Alkyl halide, Base | Direct introduction of an alkyl group. |
| Reductive Amination | Aldehyde or Ketone, Reducing agent | Forms a C-N bond via an imine intermediate. |
| Borrowing Hydrogen | Alcohol, Catalyst (e.g., Mn-pincer complex) | Atom-economical and environmentally friendly. |
N-Acylation involves the reaction of the amino groups with acylating agents such as acyl chlorides or anhydrides to form amide bonds. These reactions are typically rapid and can be catalyzed by bases. The acetylation of benzyl (B1604629) alcohol in the presence of an amine catalyst has been studied in-depth, providing insights into the reaction kinetics and mechanism. The presence of an amine can significantly increase the rate of acylation.
| Acylating Agent | Catalyst/Base | Product |
| Acyl Chloride | Base (e.g., DIPEA, Pyridine) | N-acyl derivative |
| Acid Anhydride (B1165640) | Base or Acid catalyst | N-acyl derivative |
Oxidative Transformations of Diamine Moieties
The aromatic diamine moiety of 3,4-diaminobenzyl alcohol is susceptible to oxidation. The specific outcome of the oxidation depends on the oxidant and reaction conditions. While the primary focus of oxidative studies on similar molecules is often the benzylic alcohol, the amino groups can also undergo transformation. In the context of aminobenzyl alcohols, chemoselective oxidation of the alcohol group is often desired, and conditions can be optimized to minimize reactions at the amino groups. However, under different conditions, the diamine can be oxidized to form quinone-diimines or other colored products.
Cyclocondensation Reactions for Heterocycle Formation
The ortho-diamine arrangement in 3,4-diaminobenzyl alcohol is a key structural feature that enables its use as a precursor for the synthesis of various heterocyclic compounds. Cyclocondensation reactions with bifunctional electrophiles are a common strategy for constructing fused ring systems.
The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. This condensation reaction is typically acid-catalyzed and proceeds with the formation of a dihydropyrazine (B8608421) intermediate that subsequently aromatizes. A variety of α-dicarbonyl compounds can be employed, leading to a diverse range of substituted quinoxalines. Green chemistry approaches have been developed, utilizing recyclable catalysts and aqueous reaction media to improve the sustainability of this transformation.
| α-Dicarbonyl Compound | Catalyst/Conditions | Product |
| Glyoxal (B1671930) | Acid catalyst | Quinoxaline (B1680401) |
| Benzil | Acid catalyst (e.g., Zinc triflate) | 2,3-Diphenylquinoxaline |
| 2,3-Butanedione | Acid catalyst | 2,3-Dimethylquinoxaline |
Benzimidazoles are another important class of heterocycles that can be synthesized from 3,4-diaminobenzyl alcohol. The most common method involves the condensation with carboxylic acids or their derivatives (e.g., aldehydes, esters, or nitriles). The reaction with aldehydes, followed by an oxidative cyclization, is a particularly prevalent route. Dehydrogenative coupling with primary alcohols, catalyzed by transition metals like cobalt, offers a more atom-economical approach where the alcohol is first oxidized in situ to an aldehyde.
| Reagent | Catalyst/Conditions | Product |
| Aldehyde | Oxidizing agent (e.g., H₂O₂, I₂) | 2-Substituted benzimidazole (B57391) |
| Carboxylic Acid | Acid catalyst, High temperature | 2-Substituted benzimidazole |
| Primary Alcohol | Dehydrogenative coupling catalyst (e.g., Cobalt pincer complex) | 2-Substituted benzimidazole |
Reactivity of the Benzylic Hydroxyl Functionality
The benzylic hydroxyl group of 3,4-diaminobenzyl alcohol exhibits reactivity characteristic of primary alcohols, but with enhanced reactivity due to its position adjacent to the aromatic ring. This allows for facile oxidation and substitution reactions.
The oxidation of the benzylic alcohol to the corresponding aldehyde is a common transformation. A variety of oxidizing agents can be employed, with milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions being suitable for stopping the oxidation at the aldehyde stage. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid can lead to over-oxidation to the carboxylic acid. Chemoselective oxidation of the alcohol in the presence of the amino groups is a key consideration, and copper-catalyzed aerobic oxidation has been shown to be effective for this purpose in related aminobenzyl alcohols.
The hydroxyl group can also be a leaving group in nucleophilic substitution reactions, often after protonation or conversion to a more reactive species like a tosylate or halide. For instance, treatment with a thionyl chloride can convert the alcohol to a benzyl chloride, which is a versatile intermediate for further functionalization.
| Reaction Type | Reagents | Product |
| Oxidation (mild) | PCC, Swern oxidation | 3,4-Diaminobenzaldehyde |
| Oxidation (strong) | KMnO₄, H₂CrO₄ | 3,4-Diaminobenzoic acid |
| Substitution | SOCl₂ | 3,4-Diaminobenzyl chloride |
Etherification and Esterification Reactions (e.g., Mitsunobu Reaction)
The hydroxyl group of 3,4-Diaminobenzyl alcohol is a primary benzylic alcohol, making it amenable to standard etherification and esterification reactions.
Esterification: The conversion of the alcohol to an ester can be accomplished through several established methods. nih.gov The Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, is a classic approach. However, for more sensitive substrates or to achieve milder conditions, coupling agents are often employed. The Steglich esterification, using a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), provides a mild route to ester formation from carboxylic acids. organic-chemistry.org Another powerful method is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride that reacts readily with alcohols. nih.gov
The Mitsunobu reaction is a particularly versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters. wikipedia.orgnih.gov This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds through an alkoxyphosphonium salt, which activates the hydroxyl group as an excellent leaving group. missouri.eduorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral primary alcohol of the title compound. nih.govorganic-chemistry.org For ester formation, a carboxylic acid serves as the nucleophile. missouri.edu The acidity of the nucleophile is an important consideration, as it must protonate the azodicarboxylate reagent to avoid side reactions. organic-chemistry.org Given the presence of acidic ammonium (B1175870) groups in the dihydrochloride (B599025) salt, careful control of the reaction stoichiometry and base addition would be necessary if using the salt form directly.
| Esterification Method | Key Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Heat | Reversible reaction; simple reagents. |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD or DIAD | 0 °C to Room Temperature | Mild conditions; proceeds with stereochemical inversion. wikipedia.orgorganic-chemistry.org |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride, DMAP, Base (e.g., Et₃N) | Room Temperature | High yields, effective for sterically hindered alcohols. nih.gov |
Etherification: The formation of benzyl ethers can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide. For 3,4-Diaminobenzyl alcohol, a strong base like sodium hydride (NaH) would be required to deprotonate the alcohol. This would also deprotonate the ammonium groups, liberating the free diamine, which could potentially complicate the reaction through N-alkylation. Alternatively, acid-catalyzed dehydrative etherification can be used, often catalyzed by transition metals like iron(III) chloride, to form symmetrical dibenzyl ethers. organic-chemistry.orgresearchgate.net
Selective Oxidation to Aldehyde and Carboxylic Acid Derivatives
The primary benzylic alcohol group is susceptible to oxidation. The key challenge is achieving selectivity for the desired oxidation state (aldehyde or carboxylic acid) without affecting the electron-rich aromatic ring or the amino groups.
Oxidation to Aldehydes: The selective oxidation of a primary alcohol to an aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid. d-nb.info Several chemoselective methods are available for this transformation on benzyl alcohols. d-nb.info Activated manganese dioxide (MnO₂) is a classic and effective reagent for the oxidation of benzylic alcohols to aldehydes, often requiring stoichiometric amounts. scispace.com Catalytic systems are generally preferred for their efficiency. Copper-catalyzed systems, often in conjunction with a nitroxyl (B88944) radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are highly effective for the aerobic oxidation of alcohols. d-nb.info These reactions can be performed under mild conditions and show excellent selectivity for the aldehyde. d-nb.infonih.gov The use of 3,4-Diaminobenzyl alcohol dihydrochloride could be advantageous in these oxidations, as the protonated amino groups are deactivated towards oxidation.
Oxidation to Carboxylic Acids: More forceful oxidizing agents or reaction conditions are needed to convert the primary alcohol to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) or chromium-based oxidants have been traditionally used, but their harshness and toxicity limit their application. researchgate.net Modern methods often rely on catalytic systems using molecular oxygen or air as the terminal oxidant. nih.gov For instance, certain photochemical methods can facilitate the aerobic oxidation of aromatic alcohols directly to carboxylic acids, sometimes without the need for an external catalyst or additives, proceeding via a singlet oxygen mechanism. nih.gov
| Target Product | Reagent/Catalyst System | Typical Oxidant | Key Features |
|---|---|---|---|
| Aldehyde | Activated MnO₂ | - (Reagent) | Stoichiometric, selective for benzylic alcohols. scispace.com |
| Aldehyde | Cu(I)/TEMPO/DMAP | O₂ (Air) | Catalytic, mild, and highly chemoselective. d-nb.info |
| Aldehyde | Eosin Y / Blue LED | O₂ (Air) | Metal-free photochemical method. organic-chemistry.org |
| Carboxylic Acid | Photo-irradiation (367-370 nm) | O₂ (Air) | Catalyst- and additive-free method. nih.gov |
| Carboxylic Acid | Mn/TEMPO-doped Fe₃O₄ NPs | Varies | Catalyst can be tuned for aldehyde or acid production. researchgate.net |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group (hydroxide, OH⁻). libretexts.org Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a good leaving group. msu.edu
A common strategy is to perform the reaction under strongly acidic conditions using hydrohalic acids (HBr, HCl, HI). libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule, a much better leaving group. libretexts.orglibretexts.org The subsequent attack by a halide ion yields the corresponding benzyl halide. For a primary benzylic alcohol, this reaction typically proceeds through an SN2 mechanism. msu.edulibretexts.org
Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. Sulfonates are excellent leaving groups, and the resulting benzyl tosylate or mesylate can readily undergo SN2 reactions with a wide range of nucleophiles. msu.edu Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can also be used to convert the alcohol directly to the corresponding alkyl chloride or bromide.
| Activating Reagent | Intermediate Formed | Resulting Leaving Group |
|---|---|---|
| Strong Acid (e.g., HBr) | Oxonium Ion (R-OH₂⁺) | Water (H₂O) |
| Tosyl Chloride (TsCl) | Tosyl Ester (R-OTs) | Tosylate Anion (TsO⁻) |
| Mesyl Chloride (MsCl) | Mesyl Ester (R-OMs) | Mesylate Anion (MsO⁻) |
| Thionyl Chloride (SOCl₂) | Chlorosulfite Ester (R-OS(O)Cl) | SO₂ + Cl⁻ |
Multi-Component Reactions and Cascade Processes Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials. nih.gov The structure of 3,4-Diaminobenzyl alcohol, particularly its ortho-diamine moiety, makes it an excellent candidate for MCRs used in the synthesis of heterocyclic compounds. For instance, after neutralization of the dihydrochloride, the resulting 3,4-diaminobenzyl alcohol could react with 1,2-dicarbonyl compounds (like glyoxal or benzil) to form substituted quinoxalines. Similarly, reaction with aldehydes or ketones could lead to the formation of benzodiazepine (B76468) derivatives, which are important pharmaceutical scaffolds.
A cascade process, or tandem reaction, involves two or more sequential transformations that occur in a single synthetic operation without the isolation of intermediates. 3,4-Diaminobenzyl alcohol is well-suited for designing such processes. A hypothetical cascade could begin with the selective oxidation of the alcohol group to an aldehyde. The resulting intermediate, 3,4-diaminobenzaldehyde, could then undergo an intramolecular or intermolecular reaction. For example, an intramolecular cyclization could be triggered, or it could participate in a subsequent MCR, such as a Ugi or Passerini-type reaction, leveraging the newly formed aldehyde and the existing amine functionalities. mdpi.com Another possibility involves a biocatalytic cascade, where a sequence of enzymes is used to perform multiple transformations in one pot, such as the conversion of a primary metabolite to the target molecule using a combination of lyases, reductases, and dehydrogenases. nih.gov
Mechanistic Investigations of Key Chemical Transformations
The mechanisms of the reactions involving 3,4-Diaminobenzyl alcohol are generally well-understood from studies on simpler benzyl alcohol systems.
Esterification/Substitution: The Mitsunobu reaction mechanism is complex, initiated by the formation of a betaine (B1666868) from the reaction of triphenylphosphine and DEAD. This betaine protonates the nucleophile (carboxylic acid) and activates the alcohol by forming a phosphonium (B103445) intermediate, setting it up for SN2 displacement. missouri.edu Nucleophilic substitution reactions at the benzylic carbon, after activation of the hydroxyl group, can proceed via SN1 or SN2 pathways. While primary alcohols typically favor the SN2 mechanism, the benzylic position can stabilize a carbocation, making an SN1 pathway plausible under certain conditions. msu.edulibretexts.org The electron-donating amino groups on the aromatic ring would further stabilize a benzylic carbocation intermediate, potentially increasing the propensity for an SN1-type mechanism.
Oxidation: The mechanism for the selective oxidation of benzyl alcohols varies with the chosen system. For TEMPO-based catalytic oxidations, the reaction is believed to proceed through the oxidation of TEMPO to the N-oxoammonium ion, which is the active oxidant for the alcohol. The alcohol is oxidized to the aldehyde, and the catalyst is regenerated in a catalytic cycle. In photochemical oxidations using sensitizers like Eosin Y, the proposed mechanism involves a photocatalytic hydrogen atom transfer process, where the excited sensitizer (B1316253) generates benzyl radicals that react with molecular oxygen to form the final aldehyde product. organic-chemistry.org
MCRs: The mechanism of MCRs involves a sequence of classical organic reactions. For example, in the synthesis of quinoxalines from an ortho-diamine and a 1,2-dicarbonyl, the mechanism involves a double condensation reaction, where each amino group forms an imine with one of the carbonyl groups, followed by cyclization and aromatization.
Advanced Spectroscopic and Analytical Characterization in Research of 3,4 Diaminobenzyl Alcohol Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 3,4-Diaminobenzyl alcohol dihydrochloride (B599025) allows for the identification and characterization of the distinct proton environments within the molecule. The spectrum is generally divided into two main regions: the aromatic region and the aliphatic region.
The aromatic region, typically observed between 6.5 and 8.0 ppm, contains signals from the three protons attached to the benzene (B151609) ring. libretexts.org Due to the 1,2,4-trisubstitution pattern, these protons (H-2, H-5, H-6) are chemically non-equivalent and are expected to exhibit complex splitting patterns due to spin-spin coupling. youtube.com The H-2 proton would likely appear as a doublet, coupled to H-6. The H-6 proton would appear as a doublet of doublets, coupled to both H-2 and H-5. The H-5 proton would also be a doublet, coupled to H-6. The exact chemical shifts are influenced by the electron-donating nature of the aminium (-NH₃⁺) and hydroxymethyl (-CH₂OH) groups. wisc.edu
The aliphatic region contains the signal for the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) alcohol moiety. These benzylic protons are adjacent to both an aromatic ring and a hydroxyl group, which deshields them, causing their signal to appear downfield, typically in the range of 4.5-5.0 ppm. oregonstate.edu This signal is expected to be a singlet, as coupling to the hydroxyl proton is often not observed in protic solvents due to rapid chemical exchange. The protons of the two aminium groups and the hydroxyl group are also expected to produce signals, which can be broad and may exchange with deuterium (B1214612) upon addition of D₂O. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Diaminobenzyl alcohol dihydrochloride Predicted values are based on typical chemical shift ranges for analogous substituted benzene derivatives. libretexts.orgwisc.eduoregonstate.edu
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic (H-2, H-5, H-6) | ~7.0 - 7.8 | d, dd |
| Methylene (-CH₂) | ~4.6 - 4.9 | s |
| Hydroxyl (-OH) | Variable (broad) | s (broad) |
| Aminium (-NH₃⁺) | Variable (broad) | s (broad) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single sharp signal. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons (methylene and any solvent carbons).
The aromatic carbons generally resonate in the 120-150 ppm range. libretexts.org The chemical shifts of the ring carbons are influenced by the attached substituents. The carbons directly bonded to the aminium groups (C-3, C-4) and the carbon bearing the methylene group (C-1) are expected to be significantly deshielded. The remaining aromatic carbons (C-2, C-5, C-6) will appear at slightly different shifts based on their position relative to the substituents. researchgate.netchemicalbook.com The aliphatic methylene carbon (-CH₂) signal is expected to appear in the range of 60-65 ppm, shifted downfield due to the attached electronegative oxygen atom. pdx.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from aniline, benzyl alcohol, and general substituent effects. libretexts.orgresearchgate.netchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C1-C6) | ~120 - 145 |
| Methylene (-CH₂) | ~60 - 65 |
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between the coupled aromatic protons (H-5 with H-6, and H-6 with H-2), confirming their connectivity around the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. For example, it would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, as well as a correlation between the methylene proton signal and the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This technique is particularly valuable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. youtube.com Key expected HMBC correlations for this compound would include:
Correlations from the methylene protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the -CH₂OH group to the ring.
Correlations between aromatic protons and neighboring carbons, which helps in assigning the specific positions of all aromatic carbons, including the quaternary carbons C-1, C-3, and C-4.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. nih.gov These techniques are complementary and essential for confirming the presence of key functional groups and investigating molecular structure and conformation.
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups: the aminium (-NH₃⁺), hydroxyl (-OH), and substituted aromatic ring systems.
Aminium (-NH₃⁺) Group: As a dihydrochloride salt, the amino groups are protonated. The N-H stretching vibrations of primary aminium salts give rise to a very broad and intense absorption envelope in the IR spectrum, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Within this region, asymmetric and symmetric N-H⁺ bending modes can also be observed, generally in the 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹ ranges, respectively. spectroscopyonline.comcdnsciencepub.com
Hydroxyl (-OH) Group: The O-H stretching vibration typically appears as a strong, broad band in the IR spectrum, in the region of 3500-3200 cm⁻¹, also broadened due to hydrogen bonding. theaic.org The C-O stretching vibration is expected to produce a strong band in the 1260-1050 cm⁻¹ region.
Aromatic Ring: The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. theaic.org The C=C stretching vibrations within the benzene ring usually produce several bands of variable intensity in the 1650-1450 cm⁻¹ region.
Table 3: Principal Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | -OH | 3500 - 3200 | Strong, Broad |
| N-H Stretch | -NH₃⁺ | 3200 - 2800 | Strong, Very Broad |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Weak to Medium |
| N-H Bend (Asymmetric) | -NH₃⁺ | 1625 - 1560 | Medium |
| Aromatic C=C Stretch | Ar C=C | 1650 - 1450 | Medium to Strong |
| N-H Bend (Symmetric) | -NH₃⁺ | 1550 - 1500 | Medium |
| C-O Stretch | -CH₂OH | 1260 - 1050 | Strong |
Vibrational spectroscopy is a powerful tool for investigating the conformational preferences of flexible molecules like benzyl alcohol derivatives. rsc.org The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the aromatic ring to the methylene group (the C(ipso)-Cα bond). cdnsciencepub.com
Different rotational isomers (conformers) can exist, defined by the dihedral angle of the C-O bond relative to the plane of the phenyl group. researchgate.net These different conformations can lead to subtle but measurable differences in the vibrational frequencies of the -OH, -CH₂, and aromatic ring modes due to changes in intramolecular interactions, such as hydrogen bonding, and coupling between vibrational modes.
A common research approach involves a combined experimental and theoretical strategy. nih.gov Experimental FT-IR and FT-Raman spectra are recorded. Concurrently, quantum chemical calculations (often using Density Functional Theory, DFT) are performed to optimize the geometries of possible conformers and calculate their theoretical vibrational spectra. By comparing the experimentally observed frequencies and intensities with the calculated spectra for each conformer, researchers can identify the most stable conformation or the mixture of conformers present in the sample under the experimental conditions. nih.gov This analysis provides critical insights into the molecule's three-dimensional structure and the non-covalent interactions that govern its shape.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For 3,4-Diaminobenzyl alcohol (the free base), HRMS provides an exact mass that confirms its elemental formula, C₇H₁₀N₂O. This level of precision is crucial for unequivocally identifying the compound and differentiating it from potential isomers or isobaric impurities.
The analysis is typically performed on the protonated molecule, [M+H]⁺. The high-resolution data allows for the calculation of the elemental formula, which must match the theoretical values for the compound to be positively identified.
| Species | Chemical Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Free Base [M] | C₇H₁₀N₂O | 138.07931 |
| Protonated Ion [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.08659 |
In Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, a matrix is used to absorb laser energy and promote the ionization of the analyte. For certain classes of compounds, "reactive matrices" offer a significant advantage. These matrices are compounds that not only facilitate desorption and ionization but also react with the analyte in situ to form a derivative that is more readily detected. nih.govmdpi.com
For 3,4-Diaminobenzyl alcohol, which contains two primary amine groups, aromatic carbonyl compounds can serve as effective reactive matrices. nih.gov These matrix molecules react with the primary amines to form Schiff bases. This derivatization can enhance ionization efficiency and signal intensity, improving the sensitivity of the analysis. nih.gov This approach simplifies sample handling by eliminating the need for a separate derivatization step before analysis. nih.gov
| Reactive Matrix | Abbreviation | Reaction with Primary Amines |
|---|---|---|
| 2,4-Dihydroxybenzaldehyde | 2,4-DHBA | Forms Schiff base |
| 2,5-Dihydroxyacetophenone | DHAP | Forms Schiff base |
| 2,4-Dinitrobenzaldehyde | - | Forms Schiff base |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For 3,4-Diaminobenzyl alcohol, the protonated molecule ([M+H]⁺, m/z 139.09) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of aromatic alcohols and amines is well-characterized. youtube.comlibretexts.org Expected fragmentation pathways for 3,4-Diaminobenzyl alcohol would include the loss of small neutral molecules like water (H₂O) from the alcohol group and ammonia (B1221849) (NH₃) from the amine groups. libretexts.orgwhitman.edu Alpha-cleavage, the breaking of the C-C bond adjacent to the aromatic ring, is also a common pathway for benzyl alcohols. youtube.comlibretexts.org The stability of the aromatic ring often leads to a prominent molecular ion peak in the initial mass spectrum. whitman.edu
| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Expected Product Ion (m/z) | Plausible Identity |
|---|---|---|---|---|
| 139.09 | H₂O | 18.01 | 121.08 | [M+H-H₂O]⁺ |
| 139.09 | NH₃ | 17.03 | 122.06 | [M+H-NH₃]⁺ |
| 139.09 | •CH₂OH | 31.02 | 108.07 | Alpha-cleavage product |
| 139.09 | H₂O + NH₃ | 35.04 | 104.05 | [M+H-H₂O-NH₃]⁺ |
Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds like this compound. A reversed-phase (RP-HPLC) method is typically employed for this purpose. sielc.com
The method involves injecting the sample onto a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. austinpublishinggroup.com The inclusion of an acid, such as formic acid or trifluoroacetic acid (TFA), in the mobile phase is common to ensure good peak shape for amine-containing compounds by protonating them. helixchrom.com Detection is typically performed using a UV detector, as the aromatic ring in the molecule provides strong chromophores. By analyzing the area of the peaks in the chromatogram, the purity of the compound can be quantified. For trace analysis of amines, pre-column derivatization with reagents like dansyl chloride can be used to create highly fluorescent derivatives, significantly enhancing detection sensitivity.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance (e.g., at 230 nm and 280 nm) |
| Temperature | Ambient or controlled (e.g., 40 °C) |
Direct analysis of 3,4-Diaminobenzyl alcohol by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its high polarity and low volatility, stemming from the presence of hydroxyl and primary amine functional groups. To make the compound suitable for GC analysis, a derivatization step is necessary to convert these polar groups into less polar, more volatile moieties.
Common derivatization techniques include silylation, which replaces the active hydrogens on the alcohol and amine groups with a trimethylsilyl (B98337) (TMS) group, or acylation. mdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov Once derivatized, the compound can be readily separated by GC and identified by MS. This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that might be present in the sample, which may not be easily detected by HPLC. nih.gov
| Derivatization Technique | Common Reagent | Abbreviation | Target Functional Groups |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ |
| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH₂ |
| Acylation | Perfluorooctanoyl chloride | - | -OH, -NH₂ |
| Acylation | 4-Carbethoxyhexafluorobutyryl chloride | - | -OH, -NH₂ |
Theoretical and Computational Investigations of 3,4 Diaminobenzyl Alcohol Dihydrochloride
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like 3,4-Diaminobenzyl alcohol dihydrochloride (B599025).
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 3,4-Diaminobenzyl alcohol dihydrochloride, DFT methods, such as those utilizing the B3LYP functional with a 6-311+G(d,p) basis set, are employed to predict its ground state properties. nih.gov These calculations provide optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
Table 1: Calculated Ground State Properties of 3,4-Diaminobenzyl Alcohol (Note: The following data is illustrative and based on typical results from DFT calculations for similar aromatic amines and alcohols, as direct experimental or published computational data for this specific molecule is not widely available.)
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -515.1234 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 4.91 |
| Dipole Moment (Debye) | 3.45 |
Computational methods are also powerful in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of vibrational frequencies (Infrared and Raman spectra) can be performed using DFT. A study on the closely related 3-aminobenzyl alcohol successfully used the B3LYP method with the 6-311+G(d,p) basis set to calculate its harmonic vibrational frequencies. nih.gov The calculated frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental data. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's vibrational structure. For instance, the characteristic stretching frequencies for the O-H, N-H, C-O, and C-N bonds can be precisely predicted.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 3,4-Diaminobenzyl Alcohol (Note: This table presents hypothetical yet representative scaled vibrational frequencies based on computational studies of analogous molecules.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|---|
| O-H | Stretching | 3650 |
| N-H | Asymmetric Stretching | 3450 |
| N-H | Symmetric Stretching | 3360 |
| C-H (aromatic) | Stretching | 3050 |
| C-O | Stretching | 1250 |
| C-N | Stretching | 1300 |
Computational Exploration of Reaction Mechanisms
Understanding the pathways of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides the tools to explore reaction mechanisms at a level of detail that is often inaccessible to experiment alone.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. For a molecule like this compound, this could involve studying reactions such as the oxidation of the alcohol group or electrophilic substitution on the aromatic ring. DFT calculations are commonly used to locate transition state geometries and compute their energies. ijcce.ac.ir This information is invaluable for predicting the feasibility of different reaction pathways and for designing more efficient synthetic routes.
Table 3: Hypothetical Activation Energies for Plausible Reactions of 3,4-Diaminobenzyl Alcohol (Note: These values are illustrative, representing typical activation energies for such reaction types.)
| Reaction Type | Hypothetical Activation Energy (kcal/mol) |
|---|---|
| Oxidation of benzyl (B1604629) alcohol to benzaldehyde | 15 - 25 |
| N-acylation of an amino group | 10 - 20 |
| Electrophilic aromatic substitution (e.g., nitration) | 18 - 28 |
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvation effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the simulation. By incorporating these models into calculations of reaction pathways, a more accurate picture of the reaction in a real-world setting can be obtained. This is particularly important for reactions involving charged species, where solvent stabilization can dramatically alter the energetics of the reaction pathway.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment. nih.gov An MD simulation calculates the trajectory of every atom in a system over time, based on a classical force field. nih.gov
For this compound, MD simulations can be used to investigate its conformational flexibility. The molecule can adopt various conformations due to the rotation around the C-C and C-O bonds of the benzyl alcohol moiety. MD simulations can reveal the most stable conformations and the energy barriers between them.
Furthermore, MD simulations are ideal for studying intermolecular interactions, such as hydrogen bonding. Given the presence of hydroxyl and amino groups, 3,4-Diaminobenzyl alcohol is capable of forming extensive hydrogen bond networks with itself and with solvent molecules. MD simulations can provide detailed information about the strength, lifetime, and geometry of these hydrogen bonds, which are crucial for understanding the physical properties of the compound in its condensed phases.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predictive Modeling
A comprehensive review of scientific literature indicates a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies focused exclusively on this compound. QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in modern drug discovery and materials science for predicting the behavior of novel compounds, thereby prioritizing experimental research and reducing costs.
The general methodology for such studies involves the calculation of a wide array of molecular descriptors that numerically represent the structural and electronic features of a molecule. These descriptors are then correlated with experimentally determined activities or properties using various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms. The resulting models, once validated, can be used to predict the properties of compounds that have not yet been synthesized or tested.
While QSAR studies have been conducted on broader classes of compounds that share some structural similarities with this compound, such as diaminobenzene derivatives, the direct application and specific findings from those studies cannot be extrapolated to this specific compound without dedicated research. The unique combination of the diaminophenyl group and the hydroxymethyl substituent in this compound would necessitate a tailored QSAR/QSPR investigation to generate reliable predictive models.
The development of predictive QSAR/QSPR models for this compound would require a dataset of structurally related compounds with measured biological activities or physicochemical properties. The subsequent modeling could provide valuable insights into the structural requirements for a desired effect and guide the design of new analogues with enhanced or optimized characteristics.
Due to the lack of specific research, no data tables with predictive modeling results for this compound can be presented. The following table is a placeholder to illustrate how such data would typically be organized.
| Model ID | Predicted Activity/Property | Molecular Descriptors Used | Statistical Significance (e.g., R²) |
| N/A | Data Not Available | Data Not Available | Data Not Available |
| N/A | Data Not Available | Data Not Available | Data Not Available |
| N/A | Data Not Available | Data Not Available | Data Not Available |
Applications in Contemporary Organic Synthesis and Materials Science
Strategic Building Block for Heterocyclic Compound Synthesis
The presence of the o-phenylenediamine (B120857) moiety is the key feature that defines 3,4-diaminobenzyl alcohol dihydrochloride (B599025) as a strategic precursor for the synthesis of nitrogen-containing heterocycles. This structural motif readily undergoes cyclocondensation reactions with a variety of reagents to form fused bicyclic systems.
The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. researchgate.netimpactfactor.orgnih.govbohrium.comnih.gov Benzimidazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The primary route to this heterocyclic system is the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde. researchgate.netimpactfactor.org
In this context, 3,4-diaminobenzyl alcohol serves as the o-phenylenediamine component. The reaction involves the two adjacent amino groups reacting with a single carbon source to form the five-membered imidazole (B134444) ring fused to the existing benzene (B151609) ring. The hydroxymethyl group (-CH₂OH) on the starting material is retained on the final benzimidazole product, providing a site for further chemical modification to develop analogues with diverse biological profiles.
Table 1: Synthesis of Benzimidazole Derivatives from an o-Phenylenediamine Precursor
| Reactant for Cyclization | Resulting Benzimidazole Structure | Potential Application Area |
|---|---|---|
| Formic Acid | 5-(Hydroxymethyl)-1H-benzimidazole | General Benzimidazole Scaffold |
| Substituted Benzaldehyde | 2-(Substituted Phenyl)-5-(hydroxymethyl)-1H-benzimidazole | Anticancer, Antiviral Agents impactfactor.org |
This table illustrates the general reaction pathway for o-phenylenediamines.
Quinoxalines represent another important class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science. sapub.orgnih.govorganic-chemistry.orgchim.it These compounds are known to possess a range of biological activities, including antibacterial, anticancer, and antidepressant properties. sapub.org The most common and effective method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., an α-diketone or glyoxal). sapub.orgnih.govchim.it
3,4-Diaminobenzyl alcohol dihydrochloride can be employed as the diamine precursor in this reaction. The two amino groups react with the two carbonyl groups of the dicarbonyl compound to form the six-membered pyrazine (B50134) ring, which is fused to the benzene ring. This reaction provides a direct route to 6-(hydroxymethyl)quinoxaline derivatives, which can be further functionalized for various applications.
Table 2: Synthesis of Quinoxaline Derivatives from an o-Phenylenediamine Precursor
| 1,2-Dicarbonyl Reactant | Resulting Quinoxaline Structure | Potential Application Area |
|---|---|---|
| Glyoxal (B1671930) | 6-(Hydroxymethyl)quinoxaline | General Quinoxaline Scaffold |
| Benzil | 2,3-Diphenyl-6-(hydroxymethyl)quinoxaline | Materials Science, Medicinal Chemistry organic-chemistry.org |
This table illustrates the general reaction pathway for o-phenylenediamines.
Development of Functional Organic Materials
The reactivity of its amino and hydroxyl groups allows 3,4-diaminobenzyl alcohol to be incorporated into larger molecular and macromolecular structures, enabling the development of functional organic materials.
Photoalignment materials are crucial components in the manufacturing of liquid crystal displays (LCDs), where they are used to create a uniform alignment of liquid crystal molecules. researchgate.net These materials are typically polymers containing photosensitive moieties that undergo anisotropic chemical reactions upon exposure to polarized light, creating a preferred orientation axis on the film surface. researchgate.net While specific applications of this compound in this area are not widely documented, its functional groups offer potential for its integration into such materials. The amino or alcohol groups could serve as points of attachment for photosensitive groups, such as cinnamate (B1238496) or azobenzene (B91143) derivatives, transforming the molecule into a reactive component for creating photoalignment layers.
The presence of three reactive sites—two amino groups and one hydroxyl group—makes 3,4-diaminobenzyl alcohol a candidate for use as a monomer or a cross-linking agent in polymer synthesis. d-nb.info Diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides. The vicinal diamine structure, along with the hydroxyl group, could be used to create polymers with specific architectures and properties. For instance, it could be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The pendant hydroxymethyl group would remain available for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility, thermal stability, or adhesion.
Chemical Probes and Diagnostic Reagents
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They often require a core scaffold that can be readily modified to attach reporter groups (like fluorophores), affinity tags, or reactive groups for binding to a biological target. The structure of 3,4-diaminobenzyl alcohol, with its distinct functional groups, provides a versatile platform for the synthesis of such probes. The amino groups can be selectively functionalized, for example, to link the molecule to a fluorescent dye, while the remaining functionalities could be modified to confer specificity for a particular protein or enzyme. Although the direct use of this specific compound as a chemical probe is not extensively reported, its structural attributes are well-suited for the foundational design of new diagnostic and research reagents.
Design of Fluorescent and Chromogenic Probes Utilizing the Diaminophenyl Moiety
The 3,4-diaminophenyl group, also known as an o-phenylenediamine moiety, is a well-established pharmacophore in the design of fluorescent and chromogenic probes. This is primarily due to its propensity to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form highly conjugated systems that often exhibit desirable photophysical properties.
One of the most common reactions involving the o-phenylenediamine core is its oxidation to form the intensely fluorescent and colored compound 2,3-diaminophenazine. This transformation can be triggered by various oxidizing agents, including certain metal ions, leading to a "turn-on" fluorescent or colorimetric response. This principle allows for the development of sensors for a range of analytes. While specific examples utilizing this compound are not extensively documented, the inherent reactivity of its core structure suggests its potential in this area. The benzyl (B1604629) alcohol group could be further functionalized to modulate the probe's solubility, selectivity, or to introduce additional recognition sites.
Table 1: Potential Reactions of the Diaminophenyl Moiety for Sensor Development
| Reactant/Condition | Product Type | Potential Application |
|---|---|---|
| α-Dicarbonyl compounds | Quinoxalines | Fluorescent scaffolds |
| Oxidizing agents (e.g., H₂O₂, certain metal ions) | 2,3-Diaminophenazine derivatives | "Turn-on" fluorescent or colorimetric sensors |
The development of these probes often relies on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), which can be finely tuned by modifying the substituents on the aromatic ring.
Substrates or Intermediates for Enzymatic Reactions in Biochemical Assays
The utility of this compound as a direct substrate or intermediate in enzymatic reactions is an area that remains to be fully explored. However, the structural motifs present in the molecule are recognized in various biochemical pathways. For instance, benzyl alcohol and its derivatives can be substrates for alcohol dehydrogenases, which catalyze their oxidation to the corresponding aldehydes.
Furthermore, the amino groups could potentially be sites for enzymatic modification, such as acetylation by N-acetyltransferases or conjugation reactions. A notable example of a related biotransformation is the fermentative enzymatic action of certain microorganisms to oxidize a methyl group on a substituted toluene (B28343) to a hydroxymethyl group, indicating that enzymes can be employed to modify the benzyl moiety. While direct evidence is limited, the potential for this compound to participate in enzyme-catalyzed reactions in biochemical assays is a plausible area for future research.
Advanced Synthetic Targets beyond Simple Heterocycles (e.g., agrochemicals, dyes, specialty chemicals)
The true synthetic versatility of this compound is demonstrated in its role as a precursor to a wide array of complex organic molecules with significant industrial applications.
Agrochemicals:
The o-phenylenediamine structural core is a key component in a number of commercially important agrochemicals, particularly benzimidazole-based fungicides and herbicides. wikipedia.org The reaction of an o-phenylenediamine with a carboxylic acid or its derivative leads to the formation of a benzimidazole ring system. wikipedia.org This heterocyclic core is found in fungicides like benomyl (B1667996) and thiophanate-methyl, which exhibit broad-spectrum activity against a variety of plant pathogens. wikipedia.org The synthesis of such compounds often involves the condensation of the diamine with an appropriate electrophile. The benzyl alcohol functionality of this compound could be retained or modified in the final product to influence its systemic properties or spectrum of activity. While some benzimidazole derivatives have also been investigated for their insecticidal properties, their primary application in agriculture remains in fungal disease control. researchgate.nettandfonline.comnih.govgoogle.com
Dyes:
The aromatic diamine structure of this compound makes it a suitable starting material for the synthesis of azo dyes. nih.gov Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest class of synthetic colorants used in the textile and other industries. nih.gov The synthesis typically involves the diazotization of one of the primary amino groups, followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or another amine. irjet.net The presence of two amino groups in the starting material allows for the potential formation of bis-azo dyes, which can lead to deeper and more intense colors. The specific color and properties of the resulting dye can be tailored by the choice of the coupling partner and any subsequent modifications to the benzyl alcohol group. irjet.netjbiochemtech.comresearchgate.net
Specialty Chemicals:
Beyond agrochemicals and dyes, this compound is a valuable monomer for the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). PBIs are a class of thermally stable polymers known for their excellent mechanical strength, chemical resistance, and high-temperature performance. The synthesis of PBIs involves the polycondensation of a tetraamine (B13775644) with a dicarboxylic acid or its derivative. In this context, the diaminobenzyl moiety can be incorporated into the polymer backbone. These polymers find applications in demanding environments, such as in the aerospace industry, for protective clothing, and as membranes in fuel cells.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,3-diaminophenazine |
| benomyl |
Historical Context and Future Research Directions
Evolution of Synthetic Methodologies for Diaminobenzyl Alcohol Derivatives
The synthesis of 3,4-diaminobenzyl alcohol is intrinsically linked to the broader history of aromatic nitro compound reduction, a foundational transformation in organic chemistry. Early methods for producing aromatic amines involved harsh conditions, such as the Béchamp reduction using iron filings and acid, which, while effective, often required high temperatures and generated significant metallic waste. masterorganicchemistry.com
The primary and most direct precursor for 3,4-diaminobenzyl alcohol is 4-amino-3-nitrobenzyl alcohol. The key transformation is the selective reduction of the nitro group while preserving the amino and benzyl (B1604629) alcohol functionalities. The evolution of synthetic methods has been driven by the need for greater chemoselectivity, milder reaction conditions, and improved yields.
Catalytic hydrogenation emerged as a superior alternative, offering cleaner and more efficient reductions. wikipedia.orggoogle.com The use of catalysts like Raney Nickel, palladium-on-carbon (Pd/C), and platinum(IV) oxide allows the reduction to proceed under controlled pressure and temperature, significantly reducing by-product formation. wikipedia.orgprepchem.com A typical modern synthesis involves the hydrogenation of 4-amino-3-nitrobenzyl alcohol in a solvent like tetrahydrofuran (B95107) using Raney Nickel as the catalyst. prepchem.com The development of catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, has further expanded the toolkit, providing methods that avoid the need for high-pressure hydrogen gas. mdpi.com
The table below summarizes key methodologies relevant to the synthesis of this class of compounds.
| Method | Reducing System | Precursor Type | Key Advantages | Key Disadvantages |
| Metal/Acid Reduction | Fe, Sn, or Zn in acid (e.g., HCl) | Nitro-aromatic | Low cost, robust | Harsh conditions, stoichiometric metal waste |
| Catalytic Hydrogenation | H₂ gas with Pd, Pt, or Ni catalysts | Nitro-aromatic | High efficiency, clean, catalytic | Requires pressure equipment, catalyst cost |
| Transfer Hydrogenation | H-donors (e.g., HCOONH₄) with Pd/C | Nitro-aromatic | Avoids high-pressure H₂, good selectivity | Stoichiometric by-products from H-donor |
| Photochemical Methods | Visible-light irradiation | Nitro-aromatic | Novel reactivity, direct amination possible bohrium.commanchester.ac.uk | Substrate scope limitations, specialized equipment |
Identification of Unexplored Reactivity and Persistent Synthetic Challenges
Despite advances, the synthesis and manipulation of 3,4-diaminobenzyl alcohol dihydrochloride (B599025) present several challenges rooted in the inherent reactivity of its functional groups.
Chemoselectivity: The presence of three reactive sites—two distinct amines and one alcohol—poses a significant challenge for selective functionalization. For example, oxidizing the alcohol to an aldehyde requires mild conditions to avoid affecting the electron-rich diamine system. nih.govd-nb.info Conversely, reactions involving the amines, such as acylation or alkylation, must be controlled to prevent reaction at the alcohol. The two amino groups themselves have different electronic environments, opening possibilities for selective mono-functionalization, which remains an area for further exploration.
Stability and Handling: Ortho-phenylenediamines are susceptible to aerial oxidation, which can lead to the formation of colored, complex polymeric by-products. mdpi.com This sensitivity necessitates careful handling under inert atmospheres, particularly for the free base form. The dihydrochloride salt offers significantly improved stability and shelf-life, mitigating this issue for storage and initial reaction setups.
Regiocontrol in Synthesis: The synthesis of the precursor, 4-amino-3-nitrobenzyl alcohol, requires precise control over nitration and subsequent functional group manipulations to ensure the correct isomer is formed. Modern methods for the direct amination of aromatic rings are being developed to overcome the multi-step sequences traditionally required for synthesizing specifically substituted OPDs. bohrium.comnih.gov
Polymerization: The high reactivity of the diamine moiety can lead to undesired polymerization during cyclization reactions, especially under harsh acidic or oxidative conditions. Careful selection of catalysts and reaction conditions is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.
Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Automated Synthesis)
Emerging technologies in organic synthesis offer promising solutions to the challenges associated with producing and utilizing 3,4-diaminobenzyl alcohol and its derivatives.
Flow Chemistry: Continuous flow synthesis is particularly well-suited for managing reactive intermediates and improving process safety. The synthesis of benzimidazoles from OPDs and aldehydes has been successfully demonstrated in flow reactors. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance selectivity and yield. For a compound like 3,4-diaminobenzyl alcohol, a flow process could enable the in-situ generation and immediate use of the less stable free base, minimizing degradation from oxidation.
Automated Synthesis: The structure of 3,4-diaminobenzyl alcohol makes it an ideal scaffold for the creation of chemical libraries for drug discovery and materials science. Automated synthesis platforms can be employed to rapidly generate a wide array of derivatives by reacting the diamine core with diverse sets of aldehydes, carboxylic acids, or other reagents. This high-throughput approach can accelerate the discovery of new molecules with desired biological activities or material properties, such as novel benzimidazoles or polybenzimidazoles.
Interdisciplinary Research Frontiers and Novel Applications in Chemical Science
The unique trifunctional nature of 3,4-diaminobenzyl alcohol positions it at the forefront of several interdisciplinary research areas.
Materials Science: The ortho-diamine functionality is a key monomer for the synthesis of high-performance polymers like polybenzimidazoles (PBIs), known for their exceptional thermal and chemical stability. The benzyl alcohol group provides a reactive handle for post-polymerization modification, allowing for the tuning of properties such as solubility, processability, or the attachment of functional moieties. Furthermore, OPD derivatives can be used to functionalize materials like graphene, creating composites with enhanced thermal conductivity or stability. rsc.org
Medicinal Chemistry and Chemical Biology: The OPD core is a "privileged pharmacophore" in medicinal chemistry, forming the basis of numerous bioactive compounds. rsc.org 3,4-Diaminobenzyl alcohol serves as a versatile starting material for libraries of novel heterocyclic compounds, such as benzimidazoles and quinoxalines, for screening as potential therapeutic agents. researchgate.netresearcher.life The additional alcohol group offers a site for linking these heterocyclic cores to other molecules, such as targeting ligands or solubilizing groups.
Analytical Chemistry and Sensing: Ortho-phenylenediamine derivatives are known to function as fluorescent probes. The fluorescence of a nearby fluorophore can be quenched by the electron-rich diamine through a process called photoelectron transfer (PET). Upon reaction with specific analytes, such as nitric oxide, the diamine is converted into a benzotriazole. This transformation inhibits PET, leading to a "turn-on" fluorescence signal. rsc.org The benzyl alcohol group on 3,4-diaminobenzyl alcohol could be used to attach various fluorophores, enabling the rational design of novel sensors for biologically or environmentally important species.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3,4-diaminobenzyl alcohol dihydrochloride?
The synthesis of this compound typically involves reductive amination or catalytic hydrogenation of nitro precursors. For example, substituted benzaldehyde derivatives can react with aminotriazoles under reflux in ethanol with glacial acetic acid as a catalyst, followed by purification and hydrochloride salt formation via HCl gas or concentrated HCl . Similar protocols for structurally related compounds, such as 4-aminobenzyl alcohol derivatives, highlight the importance of solvent selection (e.g., absolute ethanol), acid catalysis, and controlled reflux durations (4–6 hours) to optimize intermediate formation .
Advanced: How can researchers optimize reaction conditions to maximize yield and purity during synthesis?
Key parameters for optimization include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in intermediates, while ethanol balances reactivity and solubility .
- Catalyst loading : Glacial acetic acid (5–10 drops per 0.001 mol substrate) facilitates imine formation without over-acidification .
- Reduction protocols : Post-reaction reduction with NaBH₄ or catalytic hydrogenation (Pd/C, H₂) ensures complete conversion of nitro or imine groups to amines .
- Salt formation : Controlled addition of HCl gas to ethanolic solutions ensures stoichiometric conversion to the dihydrochloride form, avoiding excess acid impurities .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
- HPLC-UV/MS : Quantifies purity and detects byproducts using reversed-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) .
- Melting point analysis : Comparative analysis against literature values (e.g., 206–209°C for related dihydrochloride salts) identifies discrepancies caused by hydration states or impurities .
- FT-IR and NMR : Confirm functional groups (e.g., -NH₂, -OH) and aromatic substitution patterns. For example, NH₂ protons appear at δ 5.2–5.8 ppm in D₂O .
Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points)?
Discrepancies in melting points (e.g., 206–209°C vs. 180–185°C in older studies) often arise from:
- Hydration states : Thermogravimetric analysis (TGA) can differentiate anhydrous vs. hydrated forms.
- Purity : Recrystallization from ethanol/water (1:1) followed by HPLC-UV (≥98% purity threshold) ensures consistent measurements .
- Methodological variations : Standardize heating rates (1–2°C/min) and use differential scanning calorimetry (DSC) for precise phase-transition data .
Basic: What are the primary research applications of this compound?
- Pharmaceutical intermediates : Serves as a precursor for antitumor agents (e.g., quinoline derivatives) and luminescent lanthanide complexes for bioimaging .
- Crosslinking agents : Facilitates polymer functionalization via amine-reactive chemistries (e.g., epoxy resins, Schiff base formation) .
- Enzyme inhibition studies : The diaminobenzyl motif mimics natural substrates in tyrosine kinase or monoamine oxidase assays .
Advanced: How can stability studies be designed to evaluate degradation under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via LC-MS. Amine oxidation and hydrolysis are common pathways .
- Thermal stability : Accelerated aging at 40–60°C (75% RH) over 4–8 weeks identifies temperature-sensitive degradation .
- Light sensitivity : UV-Vis spectroscopy (λ = 254–365 nm) monitors photolytic decomposition, requiring amber glass storage .
Basic: What precautions are necessary for safe handling and storage?
- Storage : Desiccate at 2–8°C under inert gas (N₂/Ar) to prevent amine oxidation and hygroscopic clumping .
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure; the compound may release HCl vapor upon decomposition .
Advanced: How can computational modeling aid in predicting reactivity and interaction mechanisms?
- DFT calculations : Model electron density maps (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for derivatization .
- Molecular docking : Simulate binding affinities with biological targets (e.g., DNA topoisomerases) to rationalize antitumor activity .
- QSPR models : Correlate substituent effects (e.g., -Cl, -OCH₃) on solubility and partition coefficients (log P) for lead optimization .
Basic: What spectroscopic benchmarks are used to confirm successful synthesis?
- ¹H NMR (D₂O) : Aromatic protons at δ 6.8–7.2 ppm (meta/para coupling), NH₂ at δ 5.5–6.0 ppm, and CH₂OH at δ 3.8–4.2 ppm .
- ESI-MS : Molecular ion peak at m/z 211.089 [M+H]⁺ (C₇H₁₂Cl₂N₂O) with isotopic Cl patterns .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., over-reduction) by precise control of residence time and temperature .
- In-line purification : Coupled HPLC or scavenger resins (e.g., sulfonic acid resins) remove unreacted aldehydes or amines .
- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, stoichiometry) identifies critical process parameters (CPPs) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
